4,8,9,10-Tetraoxatricyclo[5.2.1.03,5]decane
Description
4,8,9,10-Tetraoxatricyclo[52103,5]decane is a chemical compound with the molecular formula C6H8O4 It is a tricyclic ether with a unique structure that includes three oxygen atoms forming a bridge between carbon atoms
Properties
CAS No. |
353799-83-4 |
|---|---|
Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
4,8,9,10-tetraoxatricyclo[5.2.1.03,5]decane |
InChI |
InChI=1S/C6H8O4/c1-3-4(7-3)2-6-8-5(1)9-10-6/h3-6H,1-2H2 |
InChI Key |
BUZXPSUOCGVSTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(O2)CC3OC1OO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,9,10-Tetraoxatricyclo[5.2.1.03,5]decane typically involves the cyclization of suitable precursors under controlled conditions. One common method is the photochemical cycloaddition of bicyclo[4.2.0]oct-3-ene-2,5-dione with ethylene. This reaction proceeds via a diradical stepwise mechanism through the triplet excited state with asynchronous ring closure .
Industrial Production Methods
Industrial production of 4,8,9,10-Tetraoxatricyclo[5.2.1.03,5]decane may involve large-scale photochemical reactors where the reaction conditions such as temperature, pressure, and light intensity are carefully controlled to optimize yield and purity. The use of catalysts and solvents can also play a significant role in the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,8,9,10-Tetraoxatricyclo[5.2.1.03,5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler ethers or alcohols.
Substitution: Substitution reactions can occur at the carbon atoms adjacent to the oxygen bridges.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or simpler ethers.
Scientific Research Applications
4,8,9,10-Tetraoxatricyclo[5.2.1.03,5]decane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,8,9,10-Tetraoxatricyclo[5.2.1.03,5]decane involves its interaction with molecular targets through its ether bridges. These interactions can lead to the formation of stable complexes or reactive intermediates that participate in various chemical reactions. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Tetramethyl-4,8,9,10-tetraoxatricyclo[5.2.1.03,5]decane: A similar compound with additional methyl groups.
4,5,9,10-Tetraaryl-tricyclo[6.2.0.03,6]decane-2,7-diones: A related compound with aryl groups and a different ring structure.
Uniqueness
4,8,9,10-Tetraoxatricyclo[5.2.1.03,5]decane is unique due to its specific tricyclic ether structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes and participate in various chemical reactions makes it valuable in research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
